Bienvenue dans la boutique en ligne BenchChem!

2-(Quinazolin-4-ylamino)butanoic acid

Lipophilicity Positional isomerism Physicochemical property differentiation

This racemic α-quinazoline-amino acid scaffold is the authenticated building block for bexotegrast-class αvβ6/αvβ1 integrin inhibitors (Phase 2 IPF/PSC). Unlike the 4-(quinazolin-4-ylamino)butanoic acid positional isomer or side-chain analogs, only α-carbon amine placement delivers the requisite pharmacophore geometry. The bifunctional design—free carboxylic acid plus secondary amine—enables orthogonal functionalization without protecting groups. Procurement of this racemate supports chiral resolution development to access the (S)-enantiomer for cGMP manufacture. Substituting non-identical analogs risks synthetic route failure.

Molecular Formula C12H13N3O2
Molecular Weight 231.25g/mol
CAS No. 55040-13-6
Cat. No. B494305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinazolin-4-ylamino)butanoic acid
CAS55040-13-6
Molecular FormulaC12H13N3O2
Molecular Weight231.25g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C12H13N3O2/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15)
InChIKeyWVKHAFMZAMKNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Quinazolin-4-ylamino)butanoic acid (CAS 55040-13-6): A Procurement-Ready Quinazoline-Amino Acid Scaffold for Medicinal Chemistry Derivatization


2-(Quinazolin-4-ylamino)butanoic acid (CAS 55040-13-6) is a synthetic heterocyclic amino acid derivative with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol [1]. The compound features a quinazoline core linked at the 4-position via an exocyclic amine to the α-carbon of butanoic acid, creating a bifunctional scaffold with both a hydrogen bond-donating carboxylic acid terminus and a hydrogen bond-accepting quinazoline nitrogen system . Supplied as a racemic mixture with a typical commercial purity of ≥97%, it contains one asymmetric carbon, one rotatable C–N bond between the quinazoline and amino acid moieties, and a calculated LogP of approximately 0.46, indicating moderate lipophilicity balanced by substantial aqueous solubility conferred by the free carboxylic acid group .

Why 2-(Quinazolin-4-ylamino)butanoic acid (CAS 55040-13-6) Cannot Be Interchanged with Positional Isomers or Extended-Chain Analogs in α-Amino Acid Quinazoline Series


Despite sharing a common C₁₂H₁₃N₃O₂ molecular formula and the quinazoline pharmacophore, closely related analogs in this series exhibit fundamentally divergent physicochemical and stereoelectronic properties that preclude generic substitution. The positional isomer 4-(quinazolin-4-ylamino)butanoic acid places the amino linker at the γ-carbon instead of the α-carbon, reducing the electron-withdrawing proximity of the carboxyl group to the secondary amine and altering the pKa of the amino acid moiety. The 3-methyl branched analog introduces an additional carbon atom (C₁₃H₁₅N₃O₂) that changes the steric environment around the chiral center, while the 3-hydroxy variant adds a hydrogen bond donor on the side chain. Each of these single-point modifications reshapes the compound's LogP, hydrogen-bonding capacity, aqueous solubility, and, critically, its downstream reactivity in amide coupling or N-alkylation sequences. For procurement specialists supplying medicinal chemistry programs, substituting between these analogs without explicit experimental validation risks compromising synthetic route yields, intermediate purity, and the biological activity of final elaborated molecules .

2-(Quinazolin-4-ylamino)butanoic acid (CAS 55040-13-6): Quantitative Comparator Evidence Guide for Procurement Decision-Making


Comparative LogP Analysis: 2-Substituted vs. 4-Substituted Quinazoline-Butanoic Acid Positional Isomers

The target compound, 2-(quinazolin-4-ylamino)butanoic acid, exhibits a calculated LogP of 0.46, a value substantially lower than the 1.59 LogP reported for its direct positional isomer, 4-(quinazolin-4-ylamino)butanoic acid, where the amino acid linker is attached to the terminal γ-carbon of the butanoic acid chain instead of the α-carbon . This LogP difference of approximately 1.13 units reflects the stronger intramolecular hydrogen-bonding capacity and greater aqueous-phase partitioning when the carboxylic acid is positioned two bonds from the secondary amine rather than separated by a four-bond spacer. In the absence of direct biological target engagement data for the parent scaffold, this physicochemical differential serves as the primary evidence-based criterion for distinguishing these two analogs in procurement specifications.

Lipophilicity Positional isomerism Physicochemical property differentiation

Molecular Weight and Formula Comparison: 2-(Quinazolin-4-ylamino)butanoic acid vs. 6-Methyl-Quinazoline Analog

The target compound (C₁₂H₁₃N₃O₂, MW 231.25) differs by exactly one methylene unit from the 6-methyl-quinazoline analog, 2-((6-methylquinazolin-4-yl)amino)butanoic acid hydrochloride (C₁₃H₁₆ClN₃O₂, MW 281.74 as the HCl salt), which introduces a methyl substituent at the 6-position of the quinazoline aromatic ring [1]. The free base molecular weight difference of approximately 14 Da between the quinazoline cores represents the added methyl group, but the commercially relevant comparison is between 231.25 (target, free acid) and 281.74 (comparator, HCl salt), a difference of 50.5 Da driven by both the methyl substitution and the salt form. This is not merely a mass difference; the 6-methyl group alters the electron density of the quinazoline ring system, modifying the pKa of the pyrimidine nitrogens and potentially shifting the compound's reactivity in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the quinazoline core.

Molecular weight differentiation Methyl substitution Building block selection

Hydrogen Bond Donor and Acceptor Capacity: Side-Chain Hydroxylation Differentiation

2-(Quinazolin-4-ylamino)butanoic acid possesses two hydrogen bond donors (one carboxylic acid OH, one secondary amine NH) and five hydrogen bond acceptors (two carboxylic acid oxygens, three quinazoline nitrogens), as computed from its molecular structure . In contrast, the 3-hydroxy analog, 3-hydroxy-2-(quinazolin-4-ylamino)butanoic acid (CAS 1008675-44-2), adds a third hydrogen bond donor (aliphatic secondary alcohol) and a sixth acceptor (hydroxyl oxygen), yielding an HBD count of 3 and HBA count of 6 . The additional hydroxyl group also introduces a second asymmetric carbon atom, converting the scaffold from one to two chiral centers. The Fsp³ value decreases from 0.25 in the target compound to a correspondingly higher aliphatic character in the hydroxylated analog, reflecting the increased saturation of the side chain.

Hydrogen bonding Solubility Crystal engineering

Commercial Availability and Supplier Network Breadth vs. Discontinued or Limited-Access Analogs

The target compound, 2-(quinazolin-4-ylamino)butanoic acid (CAS 55040-13-6), is actively stocked and supplied in 97% purity by multiple independent chemical vendors including Fluorochem (product code F755346), Chemenu (catalog CM214989), ChemScene (CS-0364819), and Leyan (1435489) . This multi-vendor sourcing network provides competitive pricing redundancy and batch-to-batch continuity. In contrast, the structurally related isomeric compound 4-(quinazolin-4-ylamino)butanoic acid (CAS 405920-58-3) is sourced primarily through Sigma-Aldrich under limited 'unique chemicals' collection terms with 'as-is' sales conditions and no analytical data collection, meaning buyers assume full responsibility for identity and purity verification . Furthermore, the 3-methyl analog (CAS 474004-02-9) is listed as 'enquire only' by multiple vendors, indicating on-demand synthesis rather than stocked inventory.

Supply chain reliability Commercial availability Procurement risk

Application-Driven Relevance: Validated Precursor for Integrin-Targeted Clinical Candidate Synthesis

The (S)-configured amino acid core derived from 2-(quinazolin-4-ylamino)butanoic acid serves as the structurally essential α-quinazoline-amino acid substructure of bexotegrast (PLN-74809; CAS 2376257-44-0), an oral αvβ6/αvβ1 integrin inhibitor currently in Phase 2 clinical trials for idiopathic pulmonary fibrosis and primary sclerosing cholangitis [1]. Multiple patents from Pliant Therapeutics explicitly claim crystalline salt forms of (S)-4-((2-methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid, where the (S)-2-(quinazolin-4-ylamino)butanoic acid fragment is the critical chiral building block [2]. This validated application trajectory distinguishes the 2-substituted scaffold from its 4-substituted positional isomer, which lacks this precedent in clinical-stage drug substance synthesis. Procurement of the racemic parent compound (CAS 55040-13-6) supports method development and route scouting for eventual chiral resolution or asymmetric synthesis of the (S)-enantiomer required for pharmaceutical manufacturing.

Integrin inhibitor Bexotegrast Clinical-stage precursor

Recommended Procurement and Research Application Scenarios for 2-(Quinazolin-4-ylamino)butanoic acid (CAS 55040-13-6)


Integrin Inhibitor Medicinal Chemistry: Precursor Sourcing for Bexotegrast-Class αvβ6/αvβ1 Antagonist Derivatization

The target compound is the foundational achiral building block for constructing the α-quinazoline-amino acid pharmacophore of bexotegrast and related integrin inhibitors that target the αvβ6 and αvβ1 receptors implicated in fibrotic disease pathways . Procurement of this compound supports the synthesis of focused compound libraries for structure-activity relationship (SAR) exploration around the quinazoline-4-ylamino moiety, N-alkylation of the secondary amine, and amide coupling at the carboxylic acid for prodrug or conjugate strategies. The established precedent in clinical-stage programs (Phase 2 IPF and PSC indications) makes this a strategically informed procurement for drug discovery organizations pursuing integrin targets.

Parallel Library Synthesis: Scaffold Decoration via Carboxylic Acid Conjugation and Secondary Amine Functionalization

With two well-differentiated reactive handles—a carboxylic acid amenable to amide coupling, esterification, or reduction, and a secondary amine suitable for N-alkylation, reductive amination, or sulfonylation—this compound is an ideal central scaffold for generating diversity-oriented compound libraries . The moderate LogP (0.46) ensures that the starting material and its early intermediates remain soluble in polar organic solvents (DMF, DMSO) commonly used in parallel synthesis, while its bifunctional nature allows sequential orthogonal functionalization without protecting group manipulation. This scenario is particularly relevant to academic screening centers and CRO-based medicinal chemistry teams requiring reproducible multi-gram procurement for library production.

Chiral Resolution and Enantioselective Synthesis Method Development for (S)-Configured Drug Intermediates

Because bexotegrast and related patent-disclosed integrin inhibitors require the (S)-enantiomer of the 2-(quinazolin-4-ylamino)butanoic acid fragment, procurement of the racemic parent compound (CAS 55040-13-6) enables the development of chiral resolution protocols using preparative chiral HPLC, diastereomeric salt formation, or enzymatic resolution . Additionally, the compound serves as a racemic standard for developing and validating asymmetric synthetic routes—including enantioselective Strecker-type reactions or chiral auxiliary-mediated alkylations—to furnish the enantiopure (S)-intermediate required for cGMP manufacturing [1].

Physicochemical Comparator Studies: Quinazoline-Amino Acid Scaffold Property Profiling for Lead Optimization

The compound's well-defined physicochemical property set—including its measured LogP of 0.46, HBD/HBA counts, and the presence of a single asymmetric center—makes it suitable as a control or reference point in comparative property profiling alongside structural analogs . Researchers evaluating the impact of quinazoline ring substitution patterns (6-methyl, 6,7-dimethoxy, 2-phenyl), amino acid side-chain length (glycine analog, β-alanine analog), or stereochemistry on LogD, aqueous solubility, plasma protein binding, and permeability can use this scaffold as the unsubstituted baseline comparator. This application supports informed procurement decisions when selecting the appropriate quinazoline-amino acid building block for a given ADME optimization campaign.

Quote Request

Request a Quote for 2-(Quinazolin-4-ylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.